Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate
Description
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate (molecular weight: ~407.4 g/mol) is a piperazine derivative characterized by a carbamoyl-methyl linker and a benzo[1,3]dioxol-5-yl (1,3-benzodioxole) substituent. The piperazine core is substituted at the 4-position with an ethyl carboxylate group, which enhances solubility and bioavailability, and a carbamoyl-methyl group connected to the benzodioxole moiety.
This compound is synthesized via coupling reactions involving piperazine intermediates and benzodioxol-5-yl carbamoyl precursors, as inferred from analogous methods in and . Its structural features suggest applications in medicinal chemistry, particularly in receptor-targeted therapies, though specific pharmacological data remain unpublished .
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-22-16(21)19-7-5-18(6-8-19)10-15(20)17-12-3-4-13-14(9-12)24-11-23-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMHKSXTOMDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[3,4-D]1,3-dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Coupling with piperazine: The benzo[3,4-D]1,3-dioxole derivative is then coupled with piperazine using a palladium-catalyzed amination reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that compounds similar to Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate exhibit antimicrobial properties. This suggests potential applications in treating bacterial infections, particularly those involving Gram-negative pathogens that utilize type III secretion systems (T3SS) for virulence .
- Cancer Research : The compound's structural characteristics may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Investigations into its efficacy as an anticancer agent are warranted, focusing on its ability to inhibit tumor growth or induce apoptosis in malignant cells.
- Neurological Studies : Given the piperazine moiety, there is potential for applications in neuropharmacology. Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems, suggesting that this compound could be explored for neuroprotective or psychoactive properties.
Case Study 1: Inhibition of Type III Secretion Systems
A study developed a screening assay targeting the T3SS of enteropathogenic E. coli (EPEC) using various compounds. The results indicated that certain derivatives could effectively inhibit secretion processes critical for bacterial virulence . this compound could be evaluated similarly due to its structural analogies.
Case Study 2: Anticancer Activity
In a recent investigation involving benzo[d][1,3]dioxole derivatives, compounds were screened for their cytotoxic effects on cancer cell lines. Results showed promising activity against various cancer types, emphasizing the need for further studies on this compound to determine its specific efficacy and mechanism of action .
Potential Mechanisms of Action
The mechanisms through which this compound may exert its effects could include:
- Enzyme Inhibition : Interference with enzymes involved in bacterial pathogenesis or cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors or other molecular targets that influence cellular signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Observations
Substituent Effects on Lipophilicity: The target compound’s benzodioxole group provides moderate lipophilicity (LogP ~2.5–3.0), facilitating membrane permeability. The thioamide analog () may exhibit altered pharmacokinetics due to sulfur’s polarizability and hydrogen-bonding capacity .
Bioactivity Correlations :
- The phthalazine-substituted derivative () demonstrated anticancer activity in vitro, suggesting that piperazine-carboxylate scaffolds paired with planar heterocycles enhance cytotoxicity .
- Bulky substituents (e.g., benzodioxole) may improve receptor binding via aromatic stacking, as seen in ’s piperazine derivatives, where steric bulk stabilized protein interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in , where piperazine reacts with electrophilic intermediates (e.g., chlorophthalazine) under reflux conditions .
- Thioamide derivatives () require thiocarbonylating agents, introducing additional synthetic steps compared to carboxamides .
Pharmacological and Physicochemical Data
Research Findings and Implications
- Benzodioxole vs. Halogenated Aryl Groups : The benzodioxole moiety in the target compound offers a balance of electronic modulation and reduced toxicity compared to chlorinated analogs (e.g., ), which may face regulatory hurdles due to halogen persistence .
- Thioamide vs.
- Piperazine-Carboxylate Core : This scaffold’s flexibility allows diverse substitutions, enabling optimization for target-specific interactions (e.g., anticancer activity in vs. receptor modulation in ) .
Biological Activity
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₈H₁₈N₂O₄
- Molecular Weight: 342.35 g/mol
- IUPAC Name: this compound
Structural Features
The structure features a piperazine ring substituted with a benzo[3,4-D]1,3-dioxole moiety. This unique arrangement is believed to contribute to its biological activity by interacting with various molecular targets in the body.
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Activity: The compound has demonstrated the ability to inhibit cancer cell proliferation in various in vitro studies. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values calculated for specific cell types. The mechanism involved was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Study 3: Anti-inflammatory Properties
In vivo studies assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound may be effective in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
